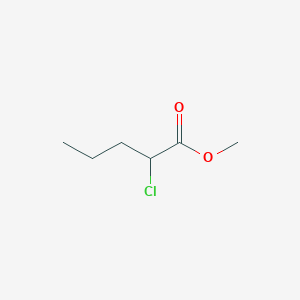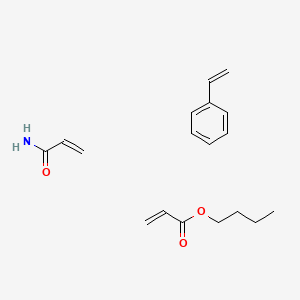
Butyl prop-2-enoate;prop-2-enamide;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl prop-2-enoate, prop-2-enamide, and styrene are components of a copolymer that is widely used in various industrial applications. This compound is known for its versatility and is utilized in the production of synthetic resins, fibers, rubbers, plastics, coatings, adhesives, and more .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate involves the esterification of acrylic acid with butanol, typically catalyzed by an acid Styrene is synthesized via the dehydrogenation of ethylbenzene .
Industrial Production Methods
Industrial production of these compounds often involves large-scale chemical processes. For example, butyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with butanol . Prop-2-enamide is produced by the hydration of acrylonitrile in the presence of a copper catalyst. Styrene is produced by the catalytic dehydrogenation of ethylbenzene .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Butyl prop-2-enoate can undergo oxidation reactions to form butyl prop-2-enoic acid.
Reduction: Prop-2-enamide can be reduced to form prop-2-enamine.
Substitution: Styrene can undergo substitution reactions, such as halogenation, to form various substituted styrenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Butyl prop-2-enoic acid.
Reduction: Prop-2-enamine.
Substitution: Various substituted styrenes.
Wissenschaftliche Forschungsanwendungen
Butyl prop-2-enoate, prop-2-enamide, and styrene have numerous applications in scientific research:
Chemistry: Used in the synthesis of polymers and copolymers for various applications.
Biology: Prop-2-enamide is used in the study of protein interactions and as a cross-linking agent in gel electrophoresis.
Medicine: These compounds are used in the development of drug delivery systems and biomedical devices.
Industry: Widely used in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of these compounds varies depending on their application. For example, in polymerization reactions, butyl prop-2-enoate, prop-2-enamide, and styrene undergo free radical polymerization to form copolymers. The molecular targets and pathways involved include the formation of free radicals and the subsequent propagation of the polymer chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acrylate: Similar to butyl prop-2-enoate but with different ester groups.
Acrylamide: Similar to prop-2-enamide but with different functional groups.
Vinylbenzene: Similar to styrene but with different substituents
Uniqueness
Butyl prop-2-enoate, prop-2-enamide, and styrene are unique due to their ability to form copolymers with a wide range of properties. This versatility makes them valuable in various industrial and research applications .
Eigenschaften
CAS-Nummer |
25037-33-6 |
|---|---|
Molekularformel |
C18H25NO3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
butyl prop-2-enoate;prop-2-enamide;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C3H5NO/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2,(H2,4,5) |
InChI-Schlüssel |
DMYJYHOOOWLWOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)N |
Verwandte CAS-Nummern |
25037-33-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
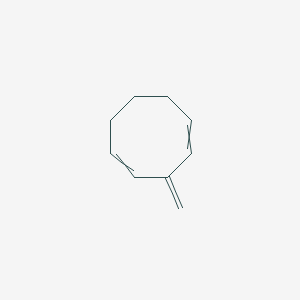
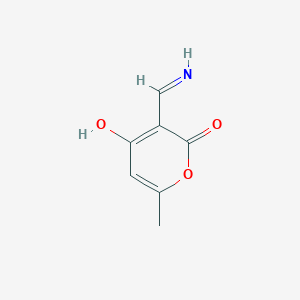
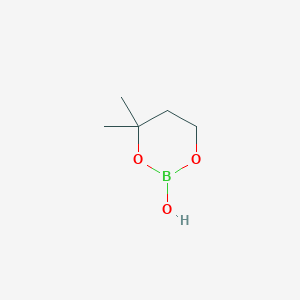
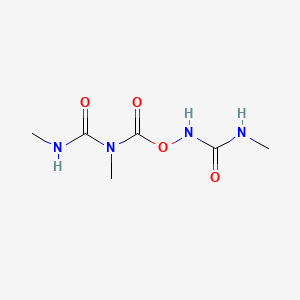
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
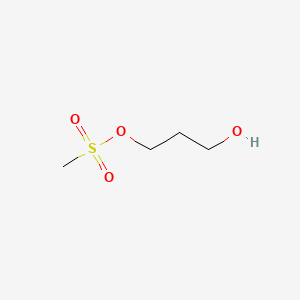
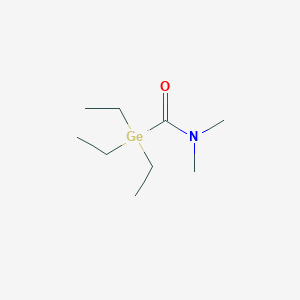
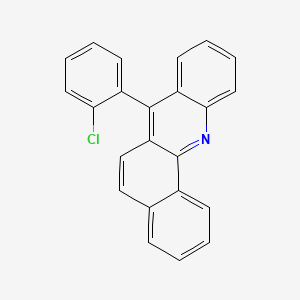
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)

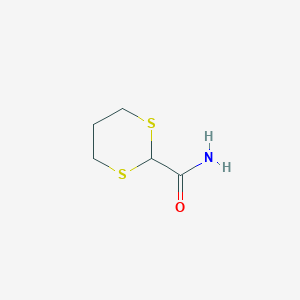
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
